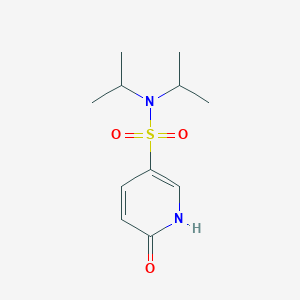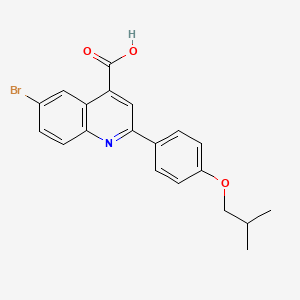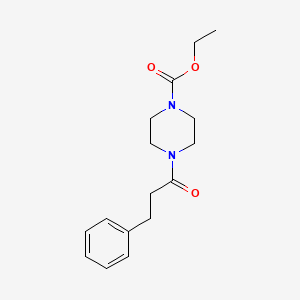
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as PTAC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of tetrazole derivatives and has been synthesized using various methods.
Mécanisme D'action
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide exerts its pharmacological effects by modulating the activity of GABAergic and glutamatergic neurotransmitter systems. It has been found to enhance the activity of GABAergic neurotransmitters, which results in the inhibition of neuronal excitability. It also modulates the activity of glutamatergic neurotransmitters by inhibiting the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various diseases. It also reduces the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and has a long shelf life. However, one of the limitations of 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several potential future directions. It can be used as a lead compound for the development of new drugs for the treatment of various diseases, including epilepsy, neuropathic pain, and inflammation. It can also be modified to improve its pharmacological properties, such as solubility and selectivity. 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can also be used for the development of new drug delivery systems, such as nanoparticles and liposomes, to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been synthesized using various methods and has been extensively studied for its pharmacological effects. 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide exerts its effects by modulating the activity of GABAergic and glutamatergic neurotransmitter systems. It possesses various biochemical and physiological effects and has several advantages and limitations for lab experiments. 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several potential future directions and can be used for the development of new drugs and drug delivery systems.
Méthodes De Synthèse
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been synthesized using various methods, including the reaction of 4-ethylphenol with propargyl bromide to form 4-ethylphenylpropargyl ether, followed by the reaction of this compound with sodium azide to form 2-(4-ethylphenoxy)prop-2-yn-1-ol. The final step involves the reaction of this compound with 2-propyl-5-amino-1,3,4-tetrazole-2(3H)-one to form 2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and inflammation.
Propriétés
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-3-9-19-17-14(16-18-19)15-13(20)10-21-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADFHWVDZUWJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5831528.png)



![N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
![N-[4-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5831558.png)
![N-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-6-yl)-N'-phenylthiourea](/img/structure/B5831596.png)
![2-chloro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5831608.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(1-methyl-1H-pyrrol-2-yl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B5831612.png)
![5-(2-furyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5831618.png)